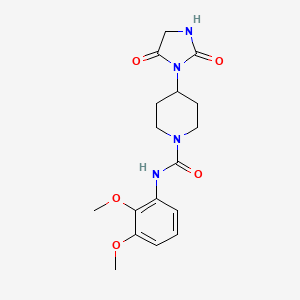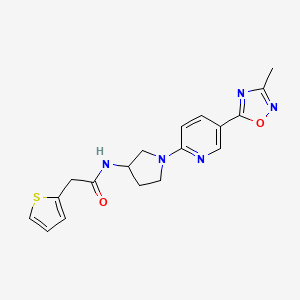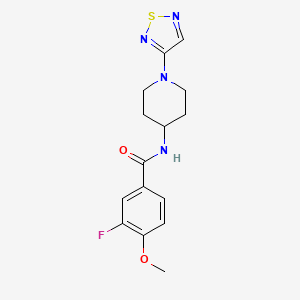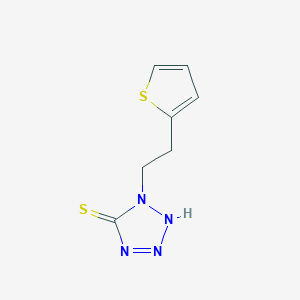![molecular formula C23H18FN3O4 B2359943 methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate CAS No. 921548-99-4](/img/structure/B2359943.png)
methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
BenchChem offers high-quality methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-((3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotection in Ischemic Stroke
This compound has been found to have protective effects on neuronal injury induced by ischemia reperfusion . It increases the activity of antioxidant enzymes such as SOD, CAT, and GPx, and decreases LDH release . This suggests that it may have the potential to become a new type of neuro-ischemic drug candidate .
Activation of PI3K/AKT Pathway
The compound significantly increases PI3K and p-AKT protein levels by activating the PI3K/AKT pathway . This pathway is crucial for cell survival and growth, suggesting potential applications in regenerative medicine and cancer treatment .
Regulation of Apoptotic Proteins
The compound reduces the levels of mitochondrial pro-apoptotic proteins Bax and Bim, while increasing the level of the anti-apoptotic protein Bcl-2 . It also reduces the levels of cleaved caspase-9 and cleaved caspase-3 in the plasma . This indicates its potential use in controlling cell death and survival .
Reduction of Endoplasmic Reticulum Stress (ERS)
The compound decreases endoplasmic reticulum stress (ERS), which in turn increases the survival rate of nerve cells . This suggests its potential application in neurodegenerative diseases where ERS is often implicated .
Activation of MEK-ERK Signaling Pathway
The compound activates the MEK-ERK signaling pathway and promotes axonal regeneration in primary neurons of the neonatal rat . This indicates its potential use in nerve repair and regeneration .
Reduction of Cerebral Ischemia-Reperfusion Injury
Using a MCAO rat model, it was indicated that the compound could reduce cerebral ischemia-reperfusion injury and decrease the expression of proinflammatory factors . This suggests its potential use in stroke treatment .
Inhibition of TREK-1 Channel Over-Activation
The neuroprotective effect of the compound may be due to inhibition of the over-activation of the TREK-1 channel and reduction of the current density of the TREK1 channel . This suggests potential applications in neurological disorders associated with TREK-1 channel dysfunction .
Potential Neuro-Ischemic Drug Candidate
Given its protective effect on neuronal injury induced by ischemia reperfusion, it may have the potential to become a new type of neuro-ischemic drug candidate .
Propriétés
IUPAC Name |
methyl 4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c1-31-22(29)17-8-4-15(5-9-17)13-26-19-3-2-12-25-20(19)21(28)27(23(26)30)14-16-6-10-18(24)11-7-16/h2-12H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLKPODAMORWBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)


![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)

![(5-chloro-2-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2359871.png)

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)


![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)